molecular formula C16H16N4O5 B12200713 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid

3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid

Cat. No.: B12200713
M. Wt: 344.32 g/mol
InChI Key: FPRMFPUVPIIKRC-UHFFFAOYSA-N
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Description

3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-3-yl group, a tetrazole ring, and a propanoic acid moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid typically involves multiple steps. One common approach is the condensation of 4,8-dimethyl-2-oxo-2H-chromene-3-carbaldehyde with 5-aminotetrazole under acidic conditions to form the intermediate 4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromene-3-carbaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The specific methods used can vary depending on the desired scale of production and the available resources .

Chemical Reactions Analysis

Types of Reactions

3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid involves its interaction with specific molecular targets. The chromen-3-yl group and the tetrazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chromen-3-yl group and the tetrazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic acid

InChI

InChI=1S/C16H16N4O5/c1-8-10-3-5-12(24-7-13-17-19-20-18-13)9(2)15(10)25-16(23)11(8)4-6-14(21)22/h3,5H,4,6-7H2,1-2H3,(H,21,22)(H,17,18,19,20)

InChI Key

FPRMFPUVPIIKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)CCC(=O)O

Origin of Product

United States

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